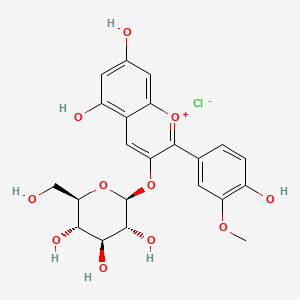

Peonidin 3-monoglucoside

概要

説明

ペオニジン 3-O-グルコシド (塩化物) はアントシアニンの一種であり、様々な果物や野菜に見られるフラボノイド色素です。 特に赤ブドウ、赤玉ねぎ、紫トウモロコシに多く含まれています . この化合物は、暗赤色から紫色をしていることで知られており、食品や飲料の天然着色料としてよく使用されています . その化学式は C22H23ClO11 であり、モル質量は 498.86 g/mol です .

準備方法

ペオニジン 3-O-グルコシド (塩化物) は、いくつかの方法で合成することができます。

天然源からの抽出: この方法は、紫トウモロコシや赤ブドウなどの植物から化合物を抽出することを含みます。

化学合成: これは、酸性条件下でペオニジンをグルコースとグリコシル化してペオニジン 3-O-グルコシドを生成することを含みます。

工業生産: 大規模生産には、遺伝子組み換え微生物を用いた化合物の大量生産など、バイオテクノロジー的手法が用いられることが多いです.

化学反応の分析

ペオニジン 3-O-グルコシド (塩化物) は、様々な化学反応を起こします。

酸化: この化合物は酸化されてキノンを生成することができ、キノンは非常に反応性が高く、さらに重合反応に参加することができます.

還元: ペオニジン 3-O-グルコシドの還元により、無色のロイコアントシアニジンが生成される可能性があります.

置換: 化合物中のメトキシ基とヒドロキシル基は置換反応を起こす可能性があり、様々な誘導体の生成につながります.

4. 科学研究での用途

ペオニジン 3-O-グルコシド (塩化物) は、幅広い科学研究で用途があります。

科学的研究の応用

Cancer Treatment

Peonidin 3-monoglucoside has demonstrated significant anticancer properties in various studies. Research indicates that it can inhibit tumor cell growth and induce apoptosis in cancer cells.

- Mechanism of Action : this compound triggers cell cycle arrest at the G2/M phase, leading to decreased expression of cyclin-dependent kinases and cyclins, which are crucial for cell cycle progression. This was particularly observed in breast cancer cell lines where the compound exhibited a strong inhibitory effect on cell growth .

-

Case Studies :

- A study found that treatment with this compound resulted in significant apoptosis induction in HS578T breast cancer cells, demonstrating its potential as a therapeutic agent against this type of cancer .

- Another investigation reported that this compound inhibited lung cancer metastasis by downregulating proteinase activities and affecting the MAPK signaling pathway .

Metabolic Disorders

This compound has been studied for its effects on metabolic disorders, particularly nonalcoholic fatty liver disease (NAFLD).

- Effects on NAFLD : A study highlighted that this compound extracted from purple corncob ameliorated NAFLD by regulating mitochondrial and lysosomal functions, thereby reducing oxidative stress and lipid accumulation in liver cells .

- Key Findings :

Bone Health

Recent research has suggested that this compound may play a role in promoting bone health by influencing osteoblast activity.

- Osteoblast Viability : In vitro studies demonstrated that this compound increased the viability of human osteoblasts and altered gene expression related to apoptosis and osteoclastogenesis. This indicates its potential as an anabolic agent for bone health .

- Gene Expression Analysis : Pathway analysis revealed significant downregulation of genes associated with apoptosis and osteoarthritis, suggesting that this compound could help maintain bone density by promoting osteoblast survival and function .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Treatment | Induces G2/M phase arrest; downregulates cyclins | Significant apoptosis in breast cancer cells; inhibits lung cancer metastasis |

| Metabolic Disorders | Regulates mitochondrial functions; reduces oxidative stress | Ameliorates NAFLD; enhances antioxidant enzyme activities |

| Bone Health | Promotes osteoblast viability; alters gene expression | Increases viability of human osteoblasts; downregulates apoptosis-related genes |

作用機序

ペオニジン 3-O-グルコシド (塩化物) は、いくつかのメカニズムを通じてその効果を発揮します。

抗酸化作用: 活性酸素種を捕捉することで、細胞を酸化損傷から保護します.

6. 類似化合物の比較

ペオニジン 3-O-グルコシド (塩化物) は、その特異的な構造と特性により、アントシアニンの中でも独特なものです。類似の化合物には以下のようなものがあります。

シアニジン 3-O-グルコシド: 抗酸化作用と抗炎症作用が同様の、別のアントシアニンです.

デルフィニジン 3-O-グルコシド: 強力な抗酸化作用で知られています.

ペラルゴニジン 3-O-グルコシド: 同様の着色料特性を示しますが、化学構造が異なります.

ペオニジン 3-O-グルコシド (塩化物) は、その強力な抗癌作用と抗糖尿病作用により、科学研究と産業応用の両方において貴重な化合物となっています .

類似化合物との比較

Peonidin 3-O-glucoside (chloride) is unique among anthocyanins due to its specific structure and properties. Similar compounds include:

Cyanidin 3-O-glucoside: Another anthocyanin with similar antioxidant and anti-inflammatory properties.

Delphinidin 3-O-glucoside: Known for its strong antioxidant activity.

Pelargonidin 3-O-glucoside: Exhibits similar colorant properties but differs in its chemical structure.

Peonidin 3-O-glucoside (chloride) stands out due to its potent anti-cancer and anti-diabetic activities, making it a valuable compound in both scientific research and industrial applications .

生物活性

Peonidin 3-monoglucoside (P3G) is a naturally occurring anthocyanin found predominantly in various fruits and vegetables, particularly in purple corn and black rice. This compound has garnered attention for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with P3G, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a glycosylated form of peonidin, characterized by the presence of a glucose molecule. Its chemical formula is , with a molecular weight of approximately 463.24 g/mol. The structure includes a flavylium ion, which contributes to its color and biological activity.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of P3G. In a study involving Caenorhabditis elegans, P3G exhibited significant free radical scavenging activity, outperforming ascorbic acid and showing comparable effects to Coenzyme Q10 at specific concentrations. The effective concentration (EC50) for scavenging free radicals was reported to be lower than that of CoQ10 but significantly higher than ascorbic acid, indicating its potential as an antioxidant agent in dietary applications .

Table 1: Antioxidant Activity Comparison

Anti-Inflammatory Effects

P3G has been shown to exert anti-inflammatory effects through its interaction with inflammatory pathways. In vitro studies indicated that P3G can reduce oxidative stress markers in non-alcoholic fatty liver disease (NAFLD) cell models. Treatment with P3G resulted in decreased reactive oxygen species (ROS) levels and improved mitochondrial function . Furthermore, it enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) .

Anticancer Properties

The anticancer potential of P3G has been explored in various cancer cell lines. Research indicates that P3G inhibits tumor cell growth by inducing cell cycle arrest at the G2/M phase. Specifically, it was found to down-regulate cyclin-dependent kinases (CDKs) and cyclins associated with cell proliferation, leading to increased apoptosis through caspase activation .

Case Study: Inhibition of Cancer Cell Growth

In a study involving breast cancer cells (HS578T), treatment with P3G resulted in significant inhibition of cell growth compared to control groups. The compound induced apoptosis and altered the expression of key proteins involved in cell cycle regulation .

Effects on Bone Health

Recent investigations have highlighted the role of P3G in promoting bone health. Studies using transgenic medaka models demonstrated that P3G enhances osteoblast proliferation and differentiation while reducing bone resorption induced by RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand). This suggests a potential therapeutic application for P3G in treating osteoporosis and related conditions .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18-,19+,20-,22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNZDSOEFSAIZ-VXZFYHBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219119 | |

| Record name | Peonidin 3-monoglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6906-39-4 | |

| Record name | Glucopeonidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6906-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peonidin 3-monoglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peonidin 3-monoglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEONIDIN 3-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3419IIT8I0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。